N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine
Brand Name: Vulcanchem
CAS No.: 868552-05-0
VCID: VC3049514
InChI: InChI=1S/C11H13N3.ClH/c1-12-7-10-8-13-14(9-10)11-5-3-2-4-6-11;/h2-6,8-9,12H,7H2,1H3;1H
SMILES: CNCC1=CN(N=C1)C2=CC=CC=C2.Cl
Molecular Formula: C11H14ClN3
Molecular Weight: 223.7 g/mol

N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

CAS No.: 868552-05-0

Cat. No.: VC3049514

Molecular Formula: C11H14ClN3

Molecular Weight: 223.7 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine - 868552-05-0

Specification

CAS No. 868552-05-0
Molecular Formula C11H14ClN3
Molecular Weight 223.7 g/mol
IUPAC Name N-methyl-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H13N3.ClH/c1-12-7-10-8-13-14(9-10)11-5-3-2-4-6-11;/h2-6,8-9,12H,7H2,1H3;1H
Standard InChI Key LZGVNPXYTRDWIJ-UHFFFAOYSA-N
SMILES CNCC1=CN(N=C1)C2=CC=CC=C2.Cl
Canonical SMILES CNCC1=CN(N=C1)C2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Properties

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine is characterized by a pyrazole core with a phenyl substituent at the N1 position and a methylaminomethyl group at the C4 position. This structural arrangement contributes to its unique chemical and biological properties.

Nomenclature and Identifiers

The compound is known by several synonyms in scientific literature, reflecting various naming conventions:

ParameterInformation
Primary NameN-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
CAS Registry Number868552-05-0
Synonymsmethyl-[(1-phenylpyrazol-4-yl)methyl]amine; N-methyl-1-(1-phenylpyrazol-4-yl)methanamine; N-methyl-1-(1-phenyl-4-pyrazolyl)methanamine; N-methyl(1-phenyl-1H-pyrazol-4-yl)methanamine
Molecular FormulaC₁₁H₁₃N₃
Molecular Weight187.24 g/mol
SMILES NotationCNCC1=CN(N=C1)C2=CC=CC=C2

The hydrochloride salt form of this compound (CAS: 1255718-31-0) has a molecular formula of C₁₁H₁₄ClN₃ and a molecular weight of 223.70 g/mol.

Physical and Chemical Properties

Understanding the physical and chemical properties of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine is essential for its application in various chemical processes and pharmaceutical formulations.

Physical State and Appearance

The compound exists as a solid at standard temperature and pressure .

Thermodynamic Properties

PropertyValueMethod
Boiling Point301.0±17.0 °CPredicted
Density1.08±0.1 g/cm³Predicted
pKa9.24±0.10Predicted

These predicted thermodynamic properties indicate the compound's stability and behavior under various conditions .

Solubility and Stability

Synthesis Methods

Several synthetic routes can be employed to prepare N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine, drawing from established methodologies for similar pyrazole derivatives.

Reductive Amination Approach

One common approach involves reductive amination of the corresponding aldehyde. The synthesis typically begins with 1-phenyl-1H-pyrazole-4-carbaldehyde, which undergoes reductive amination with methylamine in the presence of a reducing agent.

The general procedure can be outlined as follows:

  • A solution of 1-phenyl-1H-pyrazole-4-carbaldehyde and methylamine in a suitable solvent (such as 1,2-dichloroethane)

  • Addition of a reducing agent such as sodium triacetoxyborohydride

  • Addition of acetic acid as a catalyst

  • Stirring at room temperature for several hours

  • Purification by extraction and column chromatography

This approach is supported by similar syntheses described in the literature for related compounds .

Mannich Reaction

An alternative synthetic route involves the Mannich reaction, utilizing:

  • 1-Phenyl-1H-pyrazole

  • Formaldehyde

  • Methylamine hydrochloride

  • Absolute ethanol as solvent

  • Heating at controlled temperatures

This method has been successfully applied to the synthesis of structurally similar compounds .

Salt Formation

The hydrochloride salt can be prepared by treating the free base with hydrogen chloride:

  • Dissolving N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine in an appropriate solvent (ethanol or diethyl ether)

  • Bubbling HCl gas through the solution or adding a solution of HCl in an appropriate solvent

  • Collecting the precipitated hydrochloride salt by filtration

  • Purification by recrystallization if necessary

Spectroscopic Characterization

Spectroscopic data provides crucial information for confirming the structure and purity of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine.

Mass Spectrometry

Mass spectrometry would typically show a molecular ion peak [M+H]⁺ at m/z 188.24, corresponding to the protonated molecule.

Biological Activities and Applications

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine and its derivatives have been explored for various biological activities, reflecting the broad therapeutic potential of pyrazole derivatives.

Structure-Activity Relationships

The activity of pyrazole derivatives can be significantly influenced by substitution patterns. For instance, research on related compounds has shown that:

  • The presence of a methyl group on the nitrogen of the amine moiety can enhance binding to specific enzyme targets

  • The phenyl substituent at the N1 position of the pyrazole ring contributes to hydrophobic interactions with biological targets

  • The position of substituents on the pyrazole ring significantly affects biological activity

These structure-activity relationships provide valuable insights for the potential applications of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine in drug discovery and development .

Comparison with Related Compounds

Understanding the relationships between N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine and structurally similar compounds provides context for its properties and potential applications.

Structural Analogues

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine868552-05-0C₁₁H₁₃N₃187.24Reference compound
(1-Phenyl-1H-pyrazol-4-yl)methanamine400877-10-3C₁₀H₁₁N₃173.21Lacks N-methyl group
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine1431965-92-2C₆H₁₁N₃125.17Methyl instead of phenyl at N1 position
N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine871825-57-9C₆H₁₁N₃125.17Substitution at C3 instead of C4 position

The non-methylated analogue, (1-Phenyl-1H-pyrazol-4-yl)methanamine, differs by the absence of the N-methyl group, resulting in a primary amine rather than a secondary amine . This structural difference significantly affects properties such as basicity, hydrogen bonding capacity, and lipophilicity.

Hazard StatementCodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureH335May cause respiratory irritation

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